molecular formula C16H20N2O3S2 B362381 (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide CAS No. 627470-55-7

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B362381
CAS No.: 627470-55-7
M. Wt: 352.5g/mol
InChI Key: HENHUTTUYVIWFL-WUKNDPDISA-N
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Description

(E)-N-(3-Cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide is a synthetic compound of high research interest, featuring a thiazolidin-4-one core—a privileged scaffold in medicinal chemistry known for its diverse biological activities . This molecule is engineered with a sulfonamide group and a lipophilic cyclohexyl substituent, structural motifs commonly explored in the development of enzyme inhibitors . Compounds based on the thiazolidin-4-one structure have been extensively investigated as potent inhibitors of tyrosinase, a key enzyme in melanin production, suggesting potential applications in dermatological research . Furthermore, this heterocyclic scaffold has shown significant promise in antimicrobial discovery, with research highlighting its potential to inhibit bacterial enzymes, such as those in the Mur pathway, which is essential for bacterial cell wall biosynthesis . The structural configuration of this reagent makes it a valuable chemical probe for biochemical studies, high-throughput screening, and as a lead structure in the design of novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-12-7-9-14(10-8-12)23(20,21)17-16-18(15(19)11-22-16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENHUTTUYVIWFL-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)CS2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)CS2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Cyclocondensation

A secondary method involves hydrazone intermediates derived from 4-methylbenzenesulfonohydrazide and cyclohexanone . Reaction with chloroacetyl chloride in DMF affords the thiazolidinone ring via nucleophilic acyl substitution (Figure 3A).

Conditions :

  • Reagents: Chloroacetyl chloride (1.5 equiv), triethylamine (2 equiv)

  • Solvent: DMF (10 mL per 1 g hydrazone)

  • Yield: 58–67%

While lower yielding than the thiourea route, this method avoids isothiocyanate handling, enhancing operational safety.

One-Pot Thiazolidinone Synthesis

A streamlined one-pot approach combines 4-methylbenzenesulfonamide , cyclohexyl isothiocyanate , and ethyl bromoacetate in a single reaction vessel. Sodium bicarbonate facilitates sequential thiourea formation and cyclization, reducing purification steps.

Conditions :

  • Solvent: Toluene/water (1:1)

  • Catalysts: Tetrabutylammonium bromide (0.1 equiv), KI (0.1 equiv)

  • Yield: 48–52%

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol/water (3:1) yields high-purity crystals (≥98% by HPLC).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:9) effectively separates E/Z isomers.

Spectroscopic Data :

  • HRMS (m/z) : [M+H]+^+ calcd. for C16_{16}H21_{21}N2_2O3_3S2_2: 377.0994, found: 377.0998.

  • IR (cm1^{-1}) : 1685 (C=O), 1590 (C=N), 1320 (S=O).

Comparative Analysis of Synthetic Methods

MethodYield (%)E:Z RatioKey Advantage
Thiourea Cyclization8285:15High yield, scalable
Hydrazone Route6770:30Avoids isothiocyanates
One-Pot Synthesis5260:40Fewer purification steps

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds similar to (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide were found to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for carbonic anhydrase IX over carbonic anhydrase II suggests a potential for targeted cancer therapies . Additionally, these compounds have been shown to induce apoptosis in cancer cell lines, indicating their effectiveness in promoting programmed cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar thiazolidinone derivatives possess antibacterial and anti-biofilm activities, which can interfere with bacterial growth and biofilm formation . This makes them promising candidates for the development of new antibiotics, particularly against resistant bacterial strains.

Enzyme Inhibition

The mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for tumor growth and bacterial survival. The inhibition of carbonic anhydrases can lead to a decrease in tumor acidity, thereby hindering cancer cell proliferation . Furthermore, the ability to disrupt bacterial enzymes can enhance the efficacy of existing antibiotics by preventing resistance mechanisms from developing .

Synthetic Pathways

Mechanism of Action

The mechanism of action of (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Cyclohexyl vs. Aryl Substituents : The cyclohexyl group in the target compound provides steric bulk and lipophilicity, contrasting with planar aryl groups in chromen-ylidene derivatives (e.g., 4-ethylphenyl in compound 4g ). This difference may influence binding to hydrophobic pockets in biological targets.
  • Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., (E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide ) exhibit enhanced electrophilicity at the imine carbon compared to the target compound’s electron-donating methyl group.

Characterization Techniques

  • NMR Spectroscopy : Used extensively to confirm regiochemistry and purity (e.g., 1H/13C NMR for (E)-N-(but-2-en-1-yl) derivatives ).
  • X-ray Crystallography : Programs like SHELXL and WinGX validate molecular conformations.
  • Mass Spectrometry : HRMS data ensure molecular weight accuracy, as seen in chromen-ylidene derivatives .

Pharmacological and Physicochemical Properties

Physicochemical Data

Property Target Compound Analog (Example)
Lipophilicity High (cyclohexyl group) Moderate (4-chlorobenzylidene derivative )
Melting Point Not reported 170–173°C (imidazolidinone derivative )
Solubility Likely low in polar solvents Improved in methoxy-substituted analogs

Challenges in Development

  • Synthetic Complexity : Introducing the cyclohexyl group may require multi-step procedures, reducing yield compared to simpler aryl analogs .
  • Bioavailability : High lipophilicity could limit aqueous solubility, necessitating formulation strategies.

Biological Activity

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This compound's structure, characterized by a thiazolidinone core, suggests a diverse range of pharmacological effects, which are explored in various studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells, primarily through oxidative stress mechanisms. Studies indicate that it can lead to morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation .
    • In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma, with IC50 values in the nanomolar range .
  • Case Studies :
    • A study evaluated the compound's effectiveness against glioblastoma cells, revealing that it exhibited higher antitumor activity than standard chemotherapeutics like etoposide .
    • Another investigation focused on its ability to inhibit specific cellular pathways linked to tumor growth, suggesting its potential role as a targeted therapy in oncology .

Antimicrobial Activity

  • Inhibition of Pathogens :
    • The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains. Its efficacy was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays .
    • Notably, it showed promising results against resistant strains of bacteria, indicating potential use in treating infections caused by multidrug-resistant pathogens.
  • Research Findings :
    • A detailed evaluation of the antimicrobial properties revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential application in developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazolidinone core and the sulfonamide group have been explored to enhance potency and selectivity:

  • Thiazolidinone Variations : Substituents on the thiazolidinone ring significantly influence the compound's ability to interact with biological targets.
  • Sulfonamide Modifications : Changes to the sulfonamide moiety can affect solubility and bioavailability, impacting overall efficacy.

Data Tables

Biological ActivityCell Line/PathogenIC50 / MICReference
AnticancerGlioblastoma< 10 nM
AnticancerBreast Adenocarcinoma< 20 nM
AntimicrobialE. coli15 µg/mL
AntimicrobialS. aureus10 µg/mL

Q & A

Q. What are the key steps in synthesizing (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide?

The synthesis involves multi-step organic reactions:

Core formation : Cyclization of a thiazolidinone precursor with cyclohexylamine under acidic conditions to form the 4-oxothiazolidin-2-ylidene scaffold.

Sulfonylation : Reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.

Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via NMR and X-ray crystallography .

Q. How can the molecular structure of this compound be validated experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and stereochemistry. Use programs like SHELXL for refinement, ensuring R-factors < 5% .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, sulfonamide signals at δ 7.3–7.8 ppm) .
    • IR spectroscopy : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, S=O stretches ~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to handle twinning or disorder.
  • Validate with PLATON or CIF-check to ensure compliance with IUCr standards .
  • Example: For the thiazolidinone core, refine anisotropic displacement parameters to resolve electron density ambiguities around the cyclohexyl group .

Q. What experimental strategies optimize the yield of the (E)-isomer during synthesis?

  • Steric control : Use bulky bases (e.g., DBU) to favor the (E)-configuration via kinetic control.
  • Thermodynamic tuning : Perform reactions at elevated temperatures (80–100°C) to shift equilibrium toward the (E)-isomer.
  • Chiral HPLC : Separate isomers post-synthesis, achieving >98% enantiomeric excess .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding to proteins (e.g., kinases) using the sulfonamide group as a hydrogen-bond acceptor.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with SPR or ITC to measure binding affinities (KD values) .

Q. What analytical techniques resolve contradictions in biological activity data?

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify selective toxicity.
  • Metabolic stability studies : Use liver microsomes to assess degradation rates, correlating with in vivo efficacy discrepancies .

Q. How does the compound’s reactivity differ from structurally similar analogs?

  • Comparative studies :
    • Electrophilicity : The 4-oxothiazolidin-2-ylidene group is more reactive toward nucleophiles (e.g., amines) than non-oxo analogs.
    • Oxidation susceptibility : The cyclohexyl group stabilizes the sulfonamide moiety against metabolic oxidation compared to linear alkyl chains .

Q. What methodologies characterize its solid-state stability under varying conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C).
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity; the sulfonamide group may absorb moisture at RH > 60%, requiring anhydrous storage .

Q. How can reaction pathways be tracked in real-time during synthesis?

  • In situ FTIR/Raman spectroscopy : Monitor intermediates (e.g., imine formation at ~1650 cm⁻¹).
  • LC-MS : Detect transient species (e.g., sulfonamide adducts with m/z 450–500) .

Q. What crystallographic software tools visualize non-covalent interactions in the compound?

  • Mercury or ORTEP-3 : Generate 3D maps of hydrogen bonds (N–H⋯O, d = 2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) .

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